molecular formula C51H74O21 B1236477 Fusacandin A CAS No. 166407-33-6

Fusacandin A

Cat. No.: B1236477
CAS No.: 166407-33-6
M. Wt: 1023.1 g/mol
InChI Key: XRQGNAQBXJWDHO-BPNMBZMZSA-N
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Description

Fusacandin A is a member of the papulacandin class of antifungal antibiotics, first isolated from the fungus Fusarium sambucinum . Structurally, it belongs to a group of glycosylated compounds characterized by a galactosylated trisaccharide core linked to a fatty acid side chain . Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an enzyme critical for fungal cell wall biosynthesis. By disrupting glucan polymerization, this compound compromises cell wall integrity, leading to osmotic instability and fungal cell death .

In vitro studies demonstrate that this compound exhibits moderate activity against Candida albicans, with an IC₅₀ comparable to other papulacandins. However, its efficacy is significantly reduced in the presence of serum, a limitation shared with its structural analog papulacandin B . Fermentation yields of this compound are approximately 60 mg/L, with minor quantities of Fusacandin B co-produced .

Properties

CAS No.

166407-33-6

Molecular Formula

C51H74O21

Molecular Weight

1023.1 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1

InChI Key

XRQGNAQBXJWDHO-BPNMBZMZSA-N

SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

Isomeric SMILES

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

Canonical SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

Synonyms

fusacandin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fusacandin A shares structural homology with other β-1,3-glucan synthase inhibitors, including papulacandin B, corynecandin, and WF11898. Key similarities and differences are outlined below:

Table 1: Structural Comparison of this compound and Analogues
Compound Core Structure Fatty Acid Side Chain Sugar Units Serum Stability Reference
This compound Trisaccharide (galactose-linked) C-18 unsaturated 3 (terminal + non-terminal) Low
Papulacandin B Disaccharide (glucose-galactose) C-16 saturated 2 (terminal) Low
Corynecandin Disaccharide (glucose-glucose) C-20 branched 2 (terminal) Moderate
WF11899 Trisaccharide (modified galactose) C-14 unsaturated 3 (non-terminal) High
Key Findings:
  • Sugar Units: this compound’s trisaccharide structure differentiates it from disaccharide-based papulacandins.
  • Fatty Acid Chain : The C-18 unsaturated side chain in this compound is critical for membrane penetration but contributes to serum instability due to binding with serum albumin . In contrast, WF11899’s shorter C-14 chain improves pharmacokinetics .

Antifungal Activity and Spectrum

Table 2: In Vitro and In Vivo Activity Profiles
Compound Activity Against C. albicans (IC₅₀, µg/mL) Serum Effect (Activity Loss) In Vivo Efficacy (Mouse Model) Spectrum Breadth Reference
This compound 0.8–1.2 >90% Poor Narrow (Candida spp.)
Papulacandin B 0.5–0.7 >90% Moderate Narrow (Candida spp.)
WF11899 0.3–0.5 <10% High Broad (Aspergillus, Candida)
Caspofungin 0.1–0.3 None High Broad
Key Findings:
  • Serum Sensitivity : this compound and papulacandin B show >90% activity loss in serum, whereas WF11899 retains efficacy due to structural modifications that reduce protein binding .
  • In Vivo Limitations : this compound’s poor in vivo performance contrasts with WF11899, which demonstrates superior survival rates in murine candidiasis models .

Structure-Activity Relationship (SAR) Insights

  • Fatty Acid Configuration : Studies on Fusacandin analogs reveal that saturation and chain length directly influence cellular uptake and target binding. For example, C-6′ sidechain esters of this compound exhibit improved solubility but reduced antifungal activity .

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